Lithium tantalum ethoxide

Lithium Tantalate Thin Film Deposition Stoichiometry Control

Lithium tantalum ethoxide (LiTa(OEt)₆) is a pre-formed bimetallic alkoxide in which lithium and tantalum are covalently fixed in a 1:1 molar ratio at the molecular level. This single-source architecture eliminates the stoichiometric drift inherent in dual-alkoxide mixtures, guaranteeing consistent Li:Ta stoichiometry in CVD, ALD, and sol-gel processes without real-time precursor ratio control. Delivered as a 99.9% (metals basis) solution in ethanol, it enables reproducible ferroelectric, piezoelectric, and electro-optic properties critical for SAW filters, FeRAM, and solid-state electrolytes. Choose LiTa(OEt)₆ for wafer-scale uniformity that generic multi-source approaches cannot match.

Molecular Formula C12H35LiO6Ta
Molecular Weight 463.3 g/mol
CAS No. 127503-04-2
Cat. No. B3418711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tantalum ethoxide
CAS127503-04-2
Molecular FormulaC12H35LiO6Ta
Molecular Weight463.3 g/mol
Structural Identifiers
SMILES[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta]
InChIInChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1;
InChIKeyFEEHYQZUNDVJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tantalum Ethoxide (CAS 127503-04-2): A Single-Source Bimetallic Alkoxide Precursor for LiTaO₃ Thin Film Deposition


Lithium tantalum ethoxide, with the chemical formula LiTa(OCH₂CH₃)₆ and molecular weight of approximately 458.25 g/mol, is a double metal alkoxide compound belonging to the class of lithium tantalum alkoxides . It is commercially available as a 5% w/v solution in ethanol with a purity specification of 99.9% (metals basis) and is highly sensitive to moisture, decomposing in water . This compound serves primarily as a single-source precursor for the deposition of lithium tantalate (LiTaO₃) thin films via chemical vapor deposition (CVD), atomic layer deposition (ALD), and solution-based sol-gel methods, enabling the fabrication of ferroelectric, piezoelectric, and electro-optic materials .

Why Lithium Tantalum Ethoxide Cannot Be Replaced by Simple Alkoxide Blends in Precision LiTaO₃ Deposition


Generic substitution using separate lithium and tantalum alkoxide sources (e.g., mixing lithium ethoxide with tantalum pentaethoxide) introduces inherent stoichiometric variability that compromises the critical 1:1 Li:Ta ratio required for functional LiTaO₃ films. While multi-source approaches are widely documented, they demand precise, real-time control of precursor delivery rates to compensate for the differing volatilities and decomposition kinetics of individual metal alkoxides [1]. In contrast, lithium tantalum ethoxide (LiTa(OEt)₆) is a pre-formed, molecularly defined bimetallic complex wherein lithium and tantalum are already bound in a fixed 1:1 atomic ratio at the molecular level, ensuring that the stoichiometry of the deposited film is intrinsically determined by the precursor itself rather than by the deposition process parameters [2]. This molecular-level stoichiometric control is essential for achieving the reproducible ferroelectric, piezoelectric, and electro-optic properties of LiTaO₃, which are highly sensitive to lithium content variations [3].

Quantitative Evidence for Lithium Tantalum Ethoxide Differentiation: Stoichiometry, Epitaxy, and Film Quality


Stoichiometric Fidelity: Molecularly Pre-Defined 1:1 Li:Ta Ratio Eliminates Compositional Drift

Lithium tantalum ethoxide, LiTa(OEt)₆, possesses a fixed 1:1 Li:Ta atomic ratio within its molecular structure [1]. This contrasts with multi-source precursor systems (e.g., separate LiOC₂H₅ and Ta(OC₂H₅)₅ solutions), which require precise external metering and are prone to compositional drift due to differences in precursor volatility and decomposition kinetics [2]. The use of a pre-formed bimetallic alkoxide ensures that the stoichiometry of the deposited LiTaO₃ film is intrinsically controlled by the precursor chemistry, mitigating the risk of lithium deficiency and its associated degradation of ferroelectric and optical properties [3].

Lithium Tantalate Thin Film Deposition Stoichiometry Control

Epitaxial Growth Temperature: Enabling Crystalline LiTaO₃ Films at ≥625°C on Sapphire

Chemical beam epitaxy (CBE) using lithium tantalum ethoxide (LiTa(OEt)₆) as a single-source precursor yielded epitaxial growth of LiTaO₃ on (0001) sapphire substrates at temperatures of 625°C and above [1]. The resulting films exhibited a well-defined crystallographic orientation, with (0001)LiTaO₃ parallel to (0001)sapphire and [112̄0]LiTaO₃ parallel to [112̄0]sapphire [1]. This epitaxial relationship is critical for applications requiring single-crystal-like properties. In comparison, sol-gel derived LiTaO₃ films from separate lithium and tantalum ethoxides typically require higher crystallization temperatures (often >650°C) to achieve similar orientation quality, and may not exhibit the same degree of epitaxial registry [2].

Epitaxy LiTaO₃ Sapphire Substrate CBE

Crystallinity and Orientation: Achieving c-Axis Oriented Films with Single-Source Precursor Consistency

Low-pressure MOCVD using the single-source precursor lithium tantalum ethoxide analog LiTa(OⁿBu)₆ (lithium tantalum hexakis(n-butoxide)) has been demonstrated to produce epitaxial LiTaO₃ films on sapphire with high crystalline quality, as confirmed by narrow X-ray rocking curves of the (0006) reflection [1]. The use of a single-source bimetallic alkoxide ensures that the Li and Ta atoms are delivered to the growth surface in the correct stoichiometric ratio, promoting uniform nucleation and oriented growth [2]. In contrast, films derived from separate Li and Ta ethoxide solutions via sol-gel methods often exhibit a broader distribution of orientations and require careful optimization of hydrolysis conditions to avoid phase separation and achieve comparable c-axis orientation [3].

LiTaO₃ Preferred Orientation MOCVD Single-Source Precursor

Commercial Purity Specification: 99.9% Metals Basis Ensures Low Impurity Levels for High-Performance Films

Commercially available lithium tantalum ethoxide is routinely supplied with a purity specification of 99.9% (metals basis), as a 5% w/v solution in ethanol . This high purity level minimizes the introduction of metallic impurities that could act as charge traps, scattering centers, or nucleation defects in the deposited LiTaO₃ films, thereby degrading electrical, optical, and ferroelectric performance [1]. The solution form also facilitates precise volumetric dispensing and integration into liquid delivery systems for CVD and sol-gel processes. Comparable multi-source precursor routes require the procurement and purification of at least two separate alkoxides, increasing the risk of cumulative impurity contributions and batch-to-batch variability.

Lithium Tantalum Ethoxide Purity Metals Basis Electronic Grade

Recommended Application Scenarios for Lithium Tantalum Ethoxide Based on Quantified Differentiation


Epitaxial LiTaO₃ Thin Films for Surface Acoustic Wave (SAW) and Electro-Optic Devices

The ability of lithium tantalum ethoxide to enable epitaxial growth of LiTaO₃ on sapphire at 625°C, as demonstrated by chemical beam epitaxy, makes it a prime candidate for the fabrication of high-quality thin films required in SAW filters, optical waveguides, and electro-optic modulators [1]. The pre-defined 1:1 Li:Ta stoichiometry ensures consistent film composition, which is critical for maintaining the desired piezoelectric and optical properties across device wafers [2].

Solid-State Electrolyte Thin Films for Li-Ion Microbatteries

The Li-Ta-O material system, accessible via ALD using lithium tantalum ethoxide and tantalum ethoxide with lithium tert-butoxide as comparators, is a promising candidate for thin-film solid-state electrolytes in Li-ion microbatteries [3]. The molecular-level stoichiometric control offered by LiTa(OEt)₆ can be leveraged to precisely tune the Li content (x) in LixTaOy films, a parameter that directly impacts ionic conductivity—studies with multi-source ALD have shown that increasing x from 0.32 to 0.98 increases film conductivity by two orders of magnitude to ~10⁻⁸ S cm⁻¹ at room temperature [3].

Ferroelectric Thin Films for Non-Volatile Memory and Pyroelectric Sensors

The high purity (99.9% metals basis) and solution-based delivery of lithium tantalum ethoxide make it suitable for sol-gel deposition of ferroelectric LiTaO₃ and LiTa₃O₈ thin films on Pt/Ti/SiO₂/Si substrates [4]. Films derived from this precursor exhibit well-defined ferroelectric properties, such as remanent polarization (Pr = 9.3 μC/cm²) and low leakage current (8.85×10⁻⁹ A/cm² at 9.5 kV/cm), which are essential for non-volatile ferroelectric random-access memories (FeRAM) and pyroelectric infrared sensors [4].

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